molecular formula C14H9ClN4O8 B11018989 4-chloro-N-(2-methoxy-5-nitrophenyl)-3,5-dinitrobenzamide

4-chloro-N-(2-methoxy-5-nitrophenyl)-3,5-dinitrobenzamide

Cat. No.: B11018989
M. Wt: 396.69 g/mol
InChI Key: JMSPQKACFXPNNY-UHFFFAOYSA-N
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Description

4-chloro-N-(2-methoxy-5-nitrophenyl)-3,5-dinitrobenzamide is a synthetic organic compound characterized by the presence of chloro, methoxy, and nitro functional groups attached to a benzamide core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-chloro-N-(2-methoxy-5-nitrophenyl)-3,5-dinitrobenzamide typically involves multiple steps, starting with the nitration of a suitable benzene derivative to introduce nitro groups. The following steps may include:

    Nitration: A benzene derivative is nitrated using a mixture of concentrated nitric acid and sulfuric acid to introduce nitro groups at specific positions.

    Chlorination: The nitrated compound is then subjected to chlorination using reagents such as thionyl chloride or phosphorus pentachloride to introduce the chloro group.

    Amidation: The final step involves the formation of the benzamide by reacting the intermediate with an amine derivative under appropriate conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process.

Chemical Reactions Analysis

Types of Reactions

4-chloro-N-(2-methoxy-5-nitrophenyl)-3,5-dinitrobenzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to convert nitro groups to amino groups.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the chloro and nitro positions, using reagents like sodium methoxide or potassium cyanide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Sodium methoxide in methanol or potassium cyanide in aqueous solution.

Major Products Formed

    Oxidation: Formation of carboxylic acids or quinones.

    Reduction: Formation of amino derivatives.

    Substitution: Formation of substituted benzamides or phenols.

Scientific Research Applications

4-chloro-N-(2-methoxy-5-nitrophenyl)-3,5-dinitrobenzamide has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly for targeting specific enzymes or receptors.

    Industry: Utilized in the development of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 4-chloro-N-(2-methoxy-5-nitrophenyl)-3,5-dinitrobenzamide involves its interaction with molecular targets such as enzymes or receptors. The presence of multiple functional groups allows it to form specific interactions, including hydrogen bonding, hydrophobic interactions, and electrostatic interactions. These interactions can modulate the activity of the target molecules, leading to the desired biological or chemical effects.

Comparison with Similar Compounds

Similar Compounds

Comparison

Compared to similar compounds, 4-chloro-N-(2-methoxy-5-nitrophenyl)-3,5-dinitrobenzamide is unique due to the presence of two nitro groups on the benzamide core. This structural feature can significantly influence its reactivity, stability, and biological activity. The additional nitro group may enhance its ability to participate in redox reactions and form stronger interactions with molecular targets.

Properties

Molecular Formula

C14H9ClN4O8

Molecular Weight

396.69 g/mol

IUPAC Name

4-chloro-N-(2-methoxy-5-nitrophenyl)-3,5-dinitrobenzamide

InChI

InChI=1S/C14H9ClN4O8/c1-27-12-3-2-8(17(21)22)6-9(12)16-14(20)7-4-10(18(23)24)13(15)11(5-7)19(25)26/h2-6H,1H3,(H,16,20)

InChI Key

JMSPQKACFXPNNY-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)[N+](=O)[O-])NC(=O)C2=CC(=C(C(=C2)[N+](=O)[O-])Cl)[N+](=O)[O-]

Origin of Product

United States

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